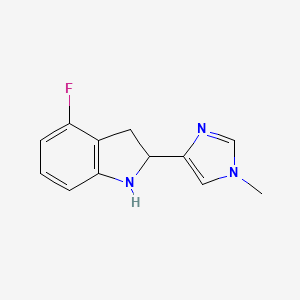
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group attached to the imidazole ring, and a dihydroindole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring is synthesized through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Dihydroindole Structure: The final step involves the cyclization of the intermediate compounds to form the dihydroindole structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOMe in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The imidazole ring can coordinate with metal ions and participate in enzymatic reactions, while the dihydroindole structure provides stability and rigidity to the molecule.
類似化合物との比較
Similar Compounds
4-Fluoro-2-(1H-imidazol-4-yl)-2,3-dihydro-1H-indole: Lacks the methyl group on the imidazole ring.
2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole: Lacks the fluorine atom.
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-1H-indole: Lacks the dihydro structure.
Uniqueness
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole is unique due to the combination of the fluorine atom, methyl group, and dihydroindole structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
188982-54-9 |
|---|---|
分子式 |
C12H12FN3 |
分子量 |
217.24 g/mol |
IUPAC名 |
4-fluoro-2-(1-methylimidazol-4-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H12FN3/c1-16-6-12(14-7-16)11-5-8-9(13)3-2-4-10(8)15-11/h2-4,6-7,11,15H,5H2,1H3 |
InChIキー |
PIPYENSFVXWUKM-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1)C2CC3=C(N2)C=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


propanedinitrile](/img/structure/B12581284.png)
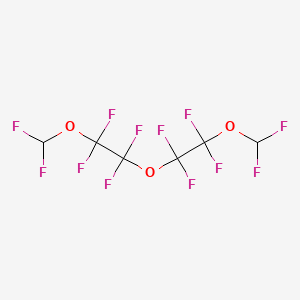
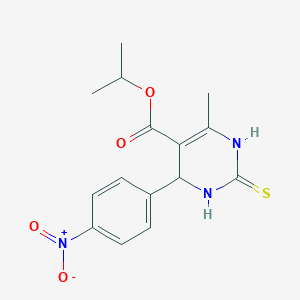
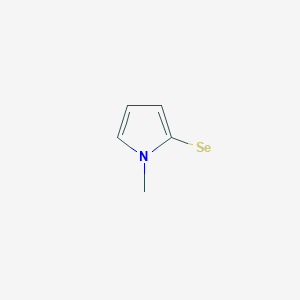
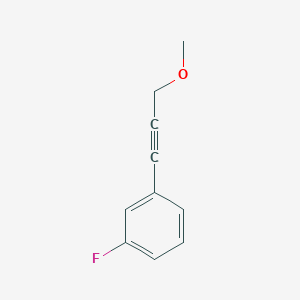
![N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12581320.png)
![N-{5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-yl}benzenesulfonamide](/img/structure/B12581326.png)
![Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12581329.png)
![5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol](/img/structure/B12581336.png)
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide](/img/structure/B12581349.png)
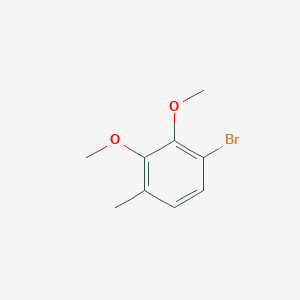
![[1]Benzofuro[3,2-f][1,3]benzothiazole](/img/structure/B12581359.png)
![Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide](/img/structure/B12581362.png)

